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Introduction
Tonabersat is a small molecule inhibitor of Connexin43 (Cx43) hemichannels.[1][2] Its

deuterated form, Tonabersat-d6, is a valuable tool for researchers studying the role of these

channels in the physiology and pathophysiology of retinal cells. Increased opening of Cx43

hemichannels is implicated in various retinal diseases, including diabetic retinopathy and age-

related macular degeneration, by promoting inflammation and cell death.[3][4] Tonabersat

blocks these hemichannels, thereby reducing the release of ATP and subsequent activation of

the NLRP3 inflammasome pathway, which in turn mitigates inflammation and preserves retinal

function.[2][5]

These application notes provide detailed protocols for utilizing Tonabersat-d6 in

electrophysiological and related studies of retinal cells to investigate the function of Cx43

hemichannels and the therapeutic potential of their blockade.
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Parameter Cell Type Condition
Tonabersat
Concentrati
on

Effect Reference

ATP Release

Human

Retinal

Pigment

Epithelial

(ARPE-19)

cells

Hyperglycemi

a + Cytokine

challenge

10 µM

Significantly

decreased

ATP release

to below

basal levels

[1]

Dye Uptake

(Carboxyfluor

escein)

Human

Kidney (HK2)

cells

High Glucose

+ TGFβ1
100 µM

Reduced dye

uptake by

42.3% ±

5.3%

[6]

Pro-

inflammatory

Cytokine

Release (IL-

1β, VEGF, IL-

6)

Human

Retinal

Pigment

Epithelial

(ARPE-19)

cells

Hyperglycemi

a + Cytokine

challenge

Not specified

Prevented

the release of

pro-

inflammatory

cytokines

[7]

NLRP3

Inflammasom

e Complex

Assembly

Human

Retinal

Pigment

Epithelial

(ARPE-19)

cells

Hyperglycemi

a + Cytokine

challenge

Not specified

Inhibited

NLRP3 and

cleaved

caspase-1

complex

formation

[7]

Table 2: In Vivo Efficacy of Tonabersat in a Rat Model of
Light-Induced Retinal Damage
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Parameter Measurement
Tonabersat
Treatment

Outcome Reference

Retinal Function

Electroretinograp

hy (ERG) a-wave

amplitude

2.4 mg/kg (single

oral dose)

Improvement

exceeding 400

µV compared to

vehicle

[3]

Retinal Function

Electroretinograp

hy (ERG) b-wave

amplitude

2.4 mg/kg (single

oral dose)

Improvement

exceeding 800

µV compared to

vehicle

[3]

Retinal Structure

Optical

Coherence

Tomography

(OCT)

2.4 mg/kg (single

oral dose)

Preserved retinal

and choroidal

thickness

[3]

Inflammation

Immunohistoche

mistry (GFAP,

Iba-1)

0.26, 0.8, and

2.4 mg/kg (oral)

Reduced

markers of

astrocytosis and

microglial

activation

[3]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by Tonabersat and a

general experimental workflow for its application in retinal cell electrophysiology.
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Caption: Tonabersat-d6 blocks the Cx43 hemichannel, inhibiting ATP release and subsequent
inflammation.
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Caption: General workflow for studying Tonabersat-d6 effects on retinal cells.
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Experimental Protocols
Note on Tonabersat-d6: Tonabersat-d6 is expected to have identical biological activity to

Tonabersat. The primary difference is its utility in pharmacokinetic studies where its mass can

be distinguished from the non-deuterated form. For the following in vitro protocols, it can be

used interchangeably with Tonabersat.

Protocol 1: Preparation of Tonabersat-d6 Stock Solution
Reagent: Tonabersat-d6 powder.

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

Procedure:

1. Prepare a 100 mM stock solution of Tonabersat-d6 by dissolving the appropriate amount

of powder in anhydrous DMSO.[4]

2. Vortex thoroughly to ensure complete dissolution.

3. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw

cycles.

4. Store the aliquots at -20°C.

Working Solutions:

1. On the day of the experiment, thaw an aliquot of the 100 mM stock solution.

2. Dilute the stock solution in the appropriate extracellular recording solution or cell culture

medium to the desired final concentration (e.g., 10-100 µM).

3. Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to

avoid solvent-induced effects on the cells. Prepare a vehicle control with the same final

concentration of DMSO.
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Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
to Record Cx43 Hemichannel Activity
This protocol is adapted for recording from retinal ganglion cells (RGCs) in a whole-mount

retinal preparation.

Retinal Preparation:

1. Isolate the retina from a rodent eye in oxygenated (95% O₂ / 5% CO₂) Ames' medium.

2. Make four relaxing incisions to flatten the retina with the ganglion cell layer facing up.

3. Mount the retina on a filter paper and place it in the recording chamber, continuously

perfused with oxygenated Ames' medium at room temperature.

Solutions:

Extracellular Solution (Ames' Medium): Commercially available or prepared in-house.

Intracellular (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg,

40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[8]

Recording Procedure:

1. Pull borosilicate glass pipettes to a resistance of 4-7 MΩ when filled with the intracellular

solution.

2. Under visual guidance (e.g., using DIC optics), approach an RGC with the patch pipette

while applying positive pressure.

3. Form a giga-ohm seal (>1 GΩ) by applying gentle suction.

4. Rupture the cell membrane to achieve the whole-cell configuration.

Voltage-Clamp Protocol for Cx43 Hemichannels:

1. Hold the cell at a negative potential where Cx43 hemichannels are predominantly closed

(e.g., -60 mV).
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2. Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV

increments for 500 ms) to induce the opening of Cx43 hemichannels.[9][10]

3. Record the resulting outward currents.

Application of Tonabersat-d6:

1. Establish a baseline recording of hemichannel currents.

2. Perfuse the recording chamber with Ames' medium containing the desired concentration of

Tonabersat-d6 (e.g., 10-100 µM) and the corresponding vehicle control.

3. Repeat the voltage-step protocol and record the currents in the presence of Tonabersat-
d6.

4. Analyze the data by comparing the current amplitudes before and after drug application. A

reduction in the outward current at depolarizing potentials indicates a block of Cx43

hemichannels.

Protocol 3: Ex Vivo Electroretinography (ERG) with
Isolated Retina
This protocol allows for the assessment of overall retinal function and the protective effects of

Tonabersat-d6.

Retinal Preparation:

1. Isolate retinas as described in Protocol 2.

2. Mount the retina, photoreceptor side up, in a specialized specimen holder for ex vivo ERG.

Perfusion and Recording:

1. Perfuse the retina with oxygenated Ames' medium.

2. Place electrodes in contact with the apical and basal sides of the retina.

3. Use a light source to deliver calibrated flashes of light to the retina.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4276742/
https://www.biorxiv.org/content/10.1101/2021.11.20.469295v1.full-text
https://www.benchchem.com/product/b15604944?utm_src=pdf-body
https://www.benchchem.com/product/b15604944?utm_src=pdf-body
https://www.benchchem.com/product/b15604944?utm_src=pdf-body
https://www.benchchem.com/product/b15604944?utm_src=pdf-body
https://www.benchchem.com/product/b15604944?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Procedure:

1. Record baseline scotopic (dark-adapted) and photopic (light-adapted) ERG responses.

The a-wave reflects photoreceptor activity, and the b-wave reflects the activity of inner

retinal neurons, primarily bipolar cells.[11]

2. Induce retinal damage if required by the experimental design (e.g., by exposure to high

levels of light or chemical insults).

3. Treat the retina with Tonabersat-d6 by adding it to the perfusion medium at the desired

concentration.

4. Record ERG responses after treatment and compare the amplitudes and implicit times of

the a- and b-waves to the control and damage-only conditions. An increase in wave

amplitudes in the Tonabersat-d6 treated group compared to the damage-only group

indicates a protective effect.[3]

Protocol 4: Dye Uptake Assay for Connexin
Hemichannel Activity
This is a functional assay to visually assess the opening of hemichannels.

Cell Culture:

1. Culture retinal cells (e.g., ARPE-19) on glass coverslips until they reach confluency.

Procedure:

1. Induce hemichannel opening by replacing the normal culture medium with a low-calcium

(or calcium-free) Hank's Balanced Salt Solution (HBSS).

2. Add a membrane-impermeant fluorescent dye, such as ethidium bromide (5 µM), to the

low-calcium HBSS and incubate for 10-15 minutes.

3. To test the effect of Tonabersat-d6, pre-incubate the cells with the compound for a

specified time before the low-calcium challenge.
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4. Wash the cells with normal (calcium-containing) HBSS to close the hemichannels and

remove the extracellular dye.

5. Visualize and quantify the intracellular fluorescence using a fluorescence microscope. A

decrease in fluorescence in the Tonabersat-d6 treated cells compared to the control

indicates inhibition of hemichannel-mediated dye uptake.

Protocol 5: ATP Release Assay
This protocol quantifies the release of ATP from retinal cells, a key event downstream of Cx43

hemichannel opening.

Cell Culture:

1. Culture retinal cells in a multi-well plate.

Procedure:

1. Pre-treat the cells with Tonabersat-d6 or vehicle control for a specified duration.

2. Induce ATP release by applying a pathological stimulus (e.g., high glucose, oxidative

stress, or mechanical stimulation).

3. Collect the extracellular medium at different time points.

4. Quantify the ATP concentration in the collected medium using a luciferin-luciferase-based

ATP assay kit according to the manufacturer's instructions.

5. Measure the luminescence using a plate reader. A reduction in luminescence in the

samples from Tonabersat-d6 treated cells compared to the control indicates an inhibition

of ATP release.[2]

Conclusion
Tonabersat-d6 is a potent tool for investigating the role of Connexin43 hemichannels in retinal

cell function and disease. The protocols outlined above provide a framework for researchers to

conduct detailed electrophysiological and functional studies to further elucidate the

mechanisms of retinal pathology and to evaluate the therapeutic potential of Cx43 hemichannel
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blockers. Careful experimental design and adherence to these protocols will enable the

generation of robust and reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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